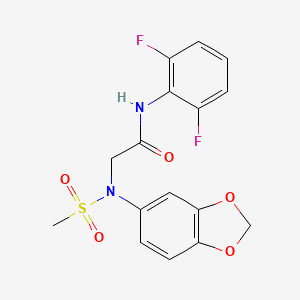![molecular formula C20H25N5O2 B5537889 (1S*,5R*)-6-benzyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537889.png)
(1S*,5R*)-6-benzyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related bicyclic and tricyclic compounds often involves multi-step processes, including cyclization reactions, functional group transformations, and stereochemical considerations. For example, compounds with the diazabicyclo[3.3.1]nonanone skeleton have been prepared through sequences involving key steps like Dieckmann cyclization, ring expansion, and rearrangement reactions to form tricyclic heterocycles (Kracht et al., 2009), (Tanaka et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds in the diazabicyclo[3.3.1]nonanone family features a complex bicyclic or tricyclic framework, with single-crystal X-ray diffraction data revealing significant details about their stereochemistry and conformation. These structures often exhibit chair or boat conformations, with variations in substituent positions influencing overall molecular geometry (Weber et al., 2001).
Chemical Reactions and Properties
Compounds with similar structures engage in a variety of chemical reactions, including cycloaddition, rearrangement, and condensation reactions. For instance, the [3+2]-cycloaddition reaction followed by ring-expansion rearrangement is used to synthesize tricyclic heterocycles with diazepine and triazole rings, indicating a versatile reactivity profile that allows for the construction of complex molecular architectures (Beilstein Journal of Organic Chemistry, 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Receptor Ligands
The compound falls within a class of bicyclic σ receptor ligands explored for their cytotoxic activity against human tumor cell lines. In a study, stereoisomeric alcohols and methyl ethers derived from similar bicyclic structures showed high σ1 receptor affinity and exhibited significant cell growth inhibition in lung cancer cell lines, suggesting a potential for cancer therapy research (Geiger et al., 2007).
Conformational Studies
Conformational analysis of diazabicyclanones and diazabicyclanols, including compounds with similar bicyclic structures, has been conducted to understand their structural and conformational behavior. These studies, which utilize spectroscopic techniques and X-ray diffraction, help in understanding the physicochemical properties that may influence their biological activity (Gálvez et al., 1985).
Polymerization Catalysts
Certain diazabicyclo compounds act as effective organocatalysts for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and caprolactone, which are crucial for synthesizing biodegradable plastics. These catalysts are of interest for developing environmentally friendly polymer materials (Lohmeijer et al., 2006).
Development of Antitumor Agents
The structural framework similar to the specified compound has been utilized in the development of novel antitumor agents. For example, imidazotetrazines synthesized through reactions involving related structures have shown broad-spectrum antitumor activity, highlighting the potential of these compounds in drug development (Stevens et al., 1984).
Synthesis of Nitrogen-Containing Compounds
Diazabicyclo compounds are also intermediates in the synthesis of complex nitrogen-containing molecules, which are of interest for their potential biological activities. The transformation of these structures into novel heterocyclic compounds can lead to the discovery of new drugs and materials (Minasyan et al., 1994).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S,5R)-6-benzyl-3-[4-(1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c26-19(7-4-10-24-15-21-14-22-24)23-12-17-8-9-18(13-23)25(20(17)27)11-16-5-2-1-3-6-16/h1-3,5-6,14-15,17-18H,4,7-13H2/t17-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXUKDNOCURWJK-ZWKOTPCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C(=O)N2CC3=CC=CC=C3)C(=O)CCCN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CC=CC=C3)C(=O)CCCN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-benzyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone](/img/structure/B5537826.png)
![1-(4-ethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5537834.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N,3-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5537841.png)
![4-chloro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-methylbenzamide hydrochloride](/img/structure/B5537847.png)
![2,7,8,9-tetramethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5537851.png)
![7-methoxy-5-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-1,3-benzoxathiol-2-one](/img/structure/B5537870.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5537891.png)

![5',6',7',8'-tetrahydro-4'H-spiro[cyclohexane-1,9'-[1,2,4]triazolo[5,1-b]quinazoline]](/img/structure/B5537906.png)
![1-cyclopropyl-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537916.png)
